4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Overview
Description
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride: . This compound features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropylmethyl and propylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common approach is to react a suitable precursor with a cyclopropylmethyl halide and a propylamine under controlled conditions to form the desired oxadiazole structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The cyclopropylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid
Reduction: : Corresponding amine derivatives
Substitution: : Various substituted cyclopropylmethyl derivatives
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme active sites or receptor binding sites. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of the 1,2,4-oxadiazole ring and the cyclopropylmethyl group. Similar compounds include:
4-(5-{[(Cyclopropylmethyl)(ethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
4-(5-{[(Cyclopropylmethyl)(butyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
These compounds differ in the alkyl chain length attached to the amino group, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPVXVLYZPDEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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